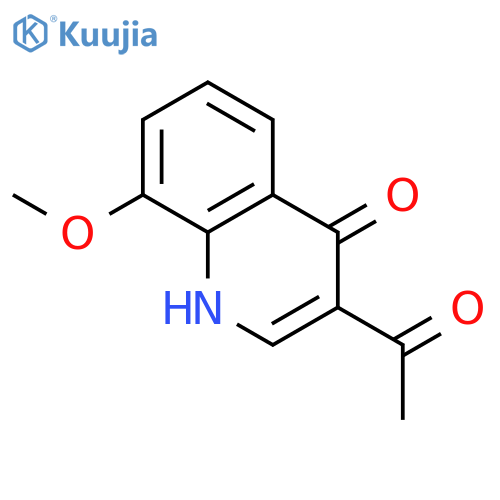Cas no 115607-72-2 (4(1H)-Quinolinone, 3-acetyl-8-methoxy-)

4(1H)-Quinolinone, 3-acetyl-8-methoxy- 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Quinolinone, 3-acetyl-8-methoxy-
- 3-Acetyl-8-methoxy-1H-quinolin-4-one
- 3-ACETYL-8-METHOXYQUINOLIN-4(1H)-ONE
- 115607-72-2
- ZHVHEKLFLLQIBQ-UHFFFAOYSA-N
- 3-acetyl-8-methoxy-4(1H)-quinolone
- 3-Acetyl-8-methoxyquinolin-4(1H)-one
- SB70172
- SCHEMBL9650939
-
- インチ: InChI=1S/C12H11NO3/c1-7(14)9-6-13-11-8(12(9)15)4-3-5-10(11)16-2/h3-6H,1-2H3,(H,13,15)
- InChIKey: ZHVHEKLFLLQIBQ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 217.07389321Da
- 同位素质量: 217.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 348
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 55.4Ų
4(1H)-Quinolinone, 3-acetyl-8-methoxy- Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM245002-1g |
3-Acetyl-8-methoxyquinolin-4(1H)-one |
115607-72-2 | 97% | 1g |
$706 | 2021-08-04 | |
| Chemenu | CM245002-5g |
3-Acetyl-8-methoxyquinolin-4(1H)-one |
115607-72-2 | 97% | 5g |
$1290 | 2021-08-04 | |
| Chemenu | CM245002-1g |
3-Acetyl-8-methoxyquinolin-4(1H)-one |
115607-72-2 | 97% | 1g |
$747 | 2022-06-14 | |
| Chemenu | CM245002-10g |
3-Acetyl-8-methoxyquinolin-4(1H)-one |
115607-72-2 | 97% | 10g |
$1753 | 2021-08-04 |
4(1H)-Quinolinone, 3-acetyl-8-methoxy- 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
4(1H)-Quinolinone, 3-acetyl-8-methoxy-に関する追加情報
4(1H)-Quinolinone, 3-acetyl-8-methoxy: A Comprehensive Overview
4(1H)-Quinolinone, 3-acetyl-8-methoxy (CAS No. 115607-72-2) is a structurally unique compound belonging to the quinolinone family. This compound has garnered significant attention in recent years due to its intriguing chemical properties and potential applications in various fields. The molecule is characterized by a quinolinone core with specific substituents: an acetyl group at position 3 and a methoxy group at position 8. These substituents not only influence the compound's physical properties but also play a crucial role in its biological activity and chemical reactivity.
The synthesis of 4(1H)-Quinolinone, 3-acetyl-8-methoxy involves a series of well-established organic reactions, including condensation and cyclization processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have highlighted the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining high product quality. This approach has been particularly useful in scaling up production for industrial applications.
One of the most promising areas of research involving 4(1H)-Quinolinone, 3-acetyl-8-methoxy is its application in drug discovery. The compound exhibits potent anti-inflammatory and antioxidant properties, making it a valuable candidate for developing therapeutic agents. A study published in *Journal of Medicinal Chemistry* demonstrated that this compound effectively inhibits COX-2 enzymes, which are key players in inflammation-related diseases such as arthritis and cancer.
In addition to its pharmacological applications, 4(1H)-Quinolinone, 3-acetyl-8-methoxy has shown potential in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for organic transformations. For instance, researchers have utilized this compound as a ligand in palladium-catalyzed cross-coupling reactions, achieving high yields and selectivity.
The environmental impact of 4(1H)-Quinolinone, 3-acetyl-8-methoxy has also been a topic of interest. Studies conducted by environmental chemists have revealed that this compound exhibits moderate biodegradability under aerobic conditions. However, further research is required to assess its long-term effects on aquatic ecosystems and develop strategies for safe disposal.
From a structural perspective, the quinolinone core of this compound is highly versatile, allowing for extensive functionalization at various positions. The acetyl group at position 3 contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes. Meanwhile, the methoxy group at position 8 imparts electron-donating properties, which can modulate the compound's electronic behavior and reactivity.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 4(1H)-Quinolinone, 3-acetyl-8-methoxy. These studies have provided insights into the compound's electronic structure, conformational flexibility, and binding affinity towards various biological targets. Such computational approaches are expected to play a pivotal role in guiding future drug design efforts involving this compound.
In conclusion, 4(1H)-Quinolinone, 3-acetyl-8-methoxy (CAS No. 115607-72-2) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, coupled with promising biological activity and versatile chemical properties, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new facets of this compound's potential, it is likely to remain a focal point in scientific innovation for years to come.
115607-72-2 (4(1H)-Quinolinone, 3-acetyl-8-methoxy-) Related Products
- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)
- 1334006-94-8(3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)
- 401567-50-8(1,2-Benzisoxazol-5-ol,3-chloro-)
- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)
- 2229537-88-4(tert-butyl N-2-amino-1-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethylcarbamate)
- 2229082-49-7(4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole)
- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)
- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 428482-36-4(2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid)
- 2138552-05-1(4-Methyl-1-(2,3,3-trimethylbutyl)cyclohex-2-en-1-ol)




